3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
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Overview
Description
3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group can be attached through a nucleophilic substitution reaction using 4-nitrobenzyl chloride and a suitable nucleophile.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate compound with thiol derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its triazole core.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of triazole derivatives.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are crucial for the survival and proliferation of microorganisms or cancer cells.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-3-[(4-nitrobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole
- 4-ethyl-3-[(3-nitrobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole
Uniqueness
3-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrobenzyl and sulfanyl groups enhances its reactivity and potential for diverse applications compared to other triazole derivatives.
Properties
IUPAC Name |
3-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-2-10-13-14-11(15(10)12)19-7-8-3-5-9(6-4-8)16(17)18/h3-6H,2,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJRJAPXVYMANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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